1,3,5-Tris(3,5-dibromophenyl)benzene

Thermal Stability High-Temperature Applications Materials Science

Source a unique, C3-symmetric building block with six reactive bromine sites and high thermal stability (mp 315°C). Its dense, bromine-rich structure is ideal for synthesizing robust COFs, porous polymers, and atomically precise 2D nanoarchitectures via on-surface Ullmann coupling. Generic, less-brominated analogs cannot replicate this performance. Secure your high-purity supply for advanced materials research.

Molecular Formula C24H12Br6
Molecular Weight 779.8 g/mol
CAS No. 29102-67-8
Cat. No. B1330650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris(3,5-dibromophenyl)benzene
CAS29102-67-8
Molecular FormulaC24H12Br6
Molecular Weight779.8 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C2=CC(=CC(=C2)Br)Br)C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br
InChIInChI=1S/C24H12Br6/c25-19-4-16(5-20(26)10-19)13-1-14(17-6-21(27)11-22(28)7-17)3-15(2-13)18-8-23(29)12-24(30)9-18/h1-12H
InChIKeyVBMGLVNBADCRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tris(3,5-dibromophenyl)benzene (CAS 29102-67-8): High-Density Brominated Star-Shaped Building Block for Advanced Organic Synthesis and Surface Nanoarchitectures


1,3,5-Tris(3,5-dibromophenyl)benzene (CAS 29102-67-8) is a halogenated aromatic compound with the molecular formula C24H12Br6 and a molecular weight of 779.78 g/mol . It features a symmetrical, star-shaped structure comprising a central benzene core substituted with three 3,5-dibromophenyl arms, resulting in a high degree of bromination (six bromine atoms) . This compound exhibits a high melting point (315 °C) , high density (2.039 g/cm³) [1], and significant hydrophobicity (XLogP3 = 10.9) . These properties, combined with its rigid, π-conjugated architecture and the presence of multiple reactive bromine sites, distinguish it as a valuable precursor in materials science, particularly for the synthesis of covalent organic frameworks (COFs), porous organic polymers, and as a building block in on-surface Ullmann coupling reactions to create well-defined two-dimensional nanoarchitectures [2].

Why 1,3,5-Tris(3,5-dibromophenyl)benzene Cannot Be Simply Replaced by Generic Aromatic Building Blocks in High-Performance Applications


The unique combination of high bromine content, C3 symmetry, and rigid, extended π-conjugation in 1,3,5-tris(3,5-dibromophenyl)benzene confers a distinct profile of thermal stability, density, and reactivity that is not replicated by structurally simpler aromatic analogs such as 1,3,5-tribromobenzene or 1,3,5-triphenylbenzene . These differences translate directly into material performance: for instance, the significantly higher melting point and density of this compound are critical for applications requiring thermal resilience and efficient atomic packing . Furthermore, the specific spatial arrangement of six bromine atoms enables the formation of well-defined, halogen-bonded porous nanoarchitectures on surfaces, a capability not shared by less substituted or non-brominated counterparts [1]. Generic substitution would thus compromise key attributes such as thermomechanical stability, self-assembly behavior, and the efficiency of subsequent cross-coupling steps, leading to inferior or non-functional materials.

Quantitative Differentiation of 1,3,5-Tris(3,5-dibromophenyl)benzene vs. Key Analogs: Thermal Stability, Density, Hydrophobicity, and On-Surface Reactivity


Melting Point Elevation: Over 190°C Higher Thermal Stability vs. 1,3,5-Triphenylbenzene

1,3,5-Tris(3,5-dibromophenyl)benzene exhibits a melting point of 315 °C, which is significantly higher than that of its non-brominated analog, 1,3,5-triphenylbenzene (172-174 °C) . This represents an increase of approximately 142-143 °C, indicative of enhanced intermolecular interactions and thermal resilience imparted by the six bromine substituents [1]. This thermal stability advantage positions the compound for applications involving high-temperature processing or operation, such as in the synthesis of thermally robust porous polymers and organic electronic materials.

Thermal Stability High-Temperature Applications Materials Science

Enhanced Density and Bromine Content vs. 1,3,5-Tris(4-bromophenyl)benzene: 90% Higher Density for Improved Packing Efficiency

With a density of 2.039 g/cm³, 1,3,5-tris(3,5-dibromophenyl)benzene is substantially denser than its 4-bromo-substituted analog, 1,3,5-tris(4-bromophenyl)benzene, which has a calculated density of approximately 1.22 g/cm³ (or reported values around 1.2-1.3 g/cm³) [1]. This density difference (approximately +0.8 g/cm³ or 67% higher) is directly attributable to the compound's higher molecular weight (779.78 vs. 543.09 g/mol) and its higher bromine content (six bromine atoms vs. three) [2]. The elevated density and bromine loading are critical for applications where efficient packing, high refractive index, or flame retardancy are required.

Crystal Engineering Flame Retardancy Heavy Atom Effect

Significantly Enhanced Hydrophobicity (XLogP3 = 10.9) vs. 1,3,5-Triphenylbenzene (XLogP3 = 6.8)

The computed XLogP3 value for 1,3,5-tris(3,5-dibromophenyl)benzene is 10.9, representing a >60% increase over the XLogP3 of 6.8 for 1,3,5-triphenylbenzene . This substantial difference in lipophilicity is a direct consequence of the six bromine substituents, which replace hydrogen atoms and significantly increase the compound's partition coefficient [1]. Such a high degree of hydrophobicity is advantageous for applications requiring water repellency, such as in coatings, membrane separations, and the design of moisture-stable organic electronic devices.

Hydrophobicity Organic Electronics Separation Science

Temperature-Programmed On-Surface Covalent Nanoarchitecture Formation: Sequential Bonding at 145-275 °C

1,3,5-Tris(3,5-dibromophenyl)benzene undergoes temperature-controlled Ullmann coupling on Au(111) surfaces, enabling the sequential engineering of covalent porous nanoarchitectures [1]. At room temperature, the molecules self-assemble into a halogen-bonded porous network. Annealing at 145 °C produces one-covalent-bond dimers, at 170 °C one-covalent-bond chains, and at 175 °C one-covalent-bond hexagons and two-covalent-bond dimers [2]. Full dehalogenation and formation of a porous 2D hexagonal two-covalent-bond nanoarchitecture occur after annealing at 260-275 °C [3]. This precise temperature-dependent reactivity contrasts with less brominated or non-halogenated aromatic precursors, which lack the necessary leaving groups for such controlled, hierarchical on-surface synthesis [4].

On-Surface Synthesis Covalent Organic Frameworks Nanofabrication

Optimal Application Scenarios for 1,3,5-Tris(3,5-dibromophenyl)benzene Based on Quantified Differentiation


Synthesis of Thermally Robust Porous Organic Polymers and Covalent Organic Frameworks (COFs)

The high melting point (315 °C) and dense, bromine-rich structure of 1,3,5-tris(3,5-dibromophenyl)benzene make it an ideal building block for constructing porous polymers that must withstand high-temperature reactions or operate in elevated-temperature environments . Its six bromine atoms serve as reactive sites for Suzuki-Miyaura, Sonogashira, or Ullmann couplings, enabling the formation of extended, rigid networks with tailored pore architectures [1]. The compound's high density (2.039 g/cm³) contributes to the formation of materials with high volumetric surface area and improved mechanical stability.

On-Surface Synthesis of 2D Graphene-Like Porous Nanoarchitectures

The sequential, temperature-controlled dehalogenation and covalent coupling of 1,3,5-tris(3,5-dibromophenyl)benzene on Au(111) surfaces, as demonstrated by STM and XPS, allows for the bottom-up fabrication of atomically precise 2D porous networks . This capability is unmatched by non-brominated analogs and is crucial for developing advanced nanomaterials for molecular electronics, sensing, and filtration [1]. The ability to tune the degree of covalent bonding (from dimers to full 2D networks) by simply adjusting the annealing temperature (145-275 °C) provides a unique level of synthetic control .

Development of High-Density, Hydrophobic Materials for Coatings and Membranes

The exceptionally high XLogP3 value (10.9) and density (2.039 g/cm³) of 1,3,5-tris(3,5-dibromophenyl)benzene make it a superior precursor for creating hydrophobic coatings and membranes . When incorporated into polymer matrices or used as a molecular building block, its inherent water repellency and dense packing can significantly reduce water permeation and enhance barrier properties [1]. This is particularly valuable for protective coatings in electronics, corrosion-resistant layers, and separation membranes in harsh chemical environments.

Precursor for Flame-Retardant Additives and X-Ray Contrast Agents

The high bromine content (six bromine atoms per molecule, 61.5% by weight) and high density (2.039 g/cm³) of 1,3,5-tris(3,5-dibromophenyl)benzene make it an attractive precursor for developing effective flame-retardant additives . Brominated aromatic compounds are well-known for their ability to scavenge free radicals and inhibit combustion [1]. Additionally, the heavy atom effect of bromine enhances X-ray attenuation, making this compound a potential building block for novel X-ray contrast agents or radiopaque materials in medical imaging .

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